Benzene hexane
Description
Structure
2D Structure
Properties
CAS No. |
68606-28-0 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
benzene;hexane |
InChI |
InChI=1S/C6H6.C6H14/c1-2-4-6-5-3-1;1-3-5-6-4-2/h1-6H;3-6H2,1-2H3 |
InChI Key |
SLUNEGLMXGHOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC.C1=CC=CC=C1 |
physical_description |
Liquid |
Origin of Product |
United States |
Theoretical and Computational Investigations of Benzene N Hexane Systems
Molecular Dynamics Simulations in Benzene-n-Hexane Mixtures
Molecular Dynamics (MD) simulations are powerful tools for studying the behavior of molecules at an atomic level over time, providing insights into dynamic processes and structural arrangements in liquid mixtures like benzene-n-hexane.
Prediction and Validation of Diffusion Coefficients in Binary Systems
Molecular Dynamics simulations have been extensively utilized to predict the diffusion coefficients of benzene (B151609) in n-hexane and vice versa across various mole fractions. These computational predictions are often validated against experimental results obtained at specific conditions, such as 298.15 K and 1 bar, demonstrating a good consistency between simulated and empirical data. ut.ac.ir
For instance, studies have shown that the Pcff force field yields the lowest relative error (approximately 24.55%) when predicting diffusion coefficients in benzene/n-hexane mixtures, outperforming other force fields like COMPASS, Dreiding, Universal, and Cvff, which exhibited higher error percentages. ut.ac.ir The optimized simulation times for accurately predicting diffusion were found to be around 35 picoseconds (ps) for benzene diffusing in hexane (B92381) (at a mole fraction of 0.2) and 25 ps for hexane diffusing in benzene (at a mole fraction of 0.8). ut.ac.ir The Effective Fragment Potential (EFP) method, when applied in MD simulations, has also proven reliable in extracting translational diffusion coefficients for n-hexane, showing reasonable agreement with experimental values. osti.govresearchgate.net
Table 1: Predicted Diffusion Coefficient Errors for Benzene/Hexane Mixtures with Different Force Fields (Intended as Interactive Table)
| Force Field | Relative Error (%) |
| Pcff | 24.55 |
| COMPASS | 32.19 |
| Dreiding | 20.74 |
| Universal | 28.25 |
| Cvff | 16.52 |
Analysis of Molecular Motion and Solvation Structures
MD simulations offer detailed insights into the molecular motion and solvation structures within benzene-n-hexane systems, particularly when these compounds interact with other solvents. For example, studies have investigated the solvation structure of benzene and n-hexane in deep eutectic solvents (DESs). acs.orgnih.govresearchgate.net These investigations delve into the intermolecular forces, including van der Waals and hydrogen bond interactions, that occur between aromatic compounds (like benzene), aliphatic compounds (like n-hexane), and the components of DESs. acs.orgnih.govresearchgate.net
The solvation process is influenced by factors such as volume expansion and subtle changes in the solvent's structure. acs.orgnih.govresearchgate.net Furthermore, the solvation shell structure and the potential for benzene molecules to cluster have been explored. acs.orgnih.govresearchgate.net Experimental techniques like 1H NMR and 2D 1H–1H-NOESY have been used in conjunction with simulations to examine the intermolecular interactions between benzene, thiophene, and n-hexane in monoethanolamine-based solvents. acs.orgnih.govresearchgate.net A methodology based on MD simulations has also been developed to predict the Gibbs energy of solvation for various solutes, including benzene and n-hexane, in different polarity solvents, demonstrating excellent agreement with experimental data. researchgate.net
Simulation of Liquid-Liquid Extraction for Benzene/Hexane Separation Using Ionic Liquids
Molecular dynamics simulations have proven instrumental in understanding the liquid-liquid extraction processes for separating benzene from n-hexane mixtures, especially through the use of ionic liquids (ILs). Research has shown that room temperature ionic liquids, such as 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Emim][NTf2]), are effective in extracting benzene from benzene-n-hexane mixtures, even when benzene is present at low concentrations (below 10 wt%). researchgate.netresearchgate.net
The efficiency of this extraction process is quantified by calculating parameters such as the distribution coefficient (β) and selectivity (S). researchgate.netresearchgate.net A significant finding from these simulations, corroborated by DFT calculations, is that the interactions between benzene and the ionic liquid cation are stronger than those between benzene and the anion. researchgate.net Ionic liquids are advantageous in these separations because they form biphasic solvent systems with organic solvents, and their solubility in the n-hexane phase is generally low, which facilitates the complete separation of benzene from n-hexane. researchgate.net
Optimization of Simulation Parameters, Force Fields, and Summation Methods
For accurate and reliable MD simulations of benzene-n-hexane systems, the optimization of simulation parameters, selection of appropriate force fields, and summation methods is critical. The simulation time and the chosen force field significantly impact the accuracy of predicted diffusion coefficients. ut.ac.ir
Commonly, Ewald and Atom-based summation methods are utilized for calculating electrostatic and van der Waals potential energies, respectively, often with a cutoff radius of 12.5 Å. ut.ac.irmdpi.commdpi.comnih.gov The Pcff force field has been identified as particularly effective for predicting diffusion coefficients in benzene/n-hexane mixtures due to its minimal relative error. ut.ac.ir The COMPASS force field is also applied for optimizing molecular structures. ut.ac.ir
Comparative studies of various force fields, including OPLS-AA, AMBER, CHARMM, and GROMOS, for liquid benzene simulations suggest that OPLS-AA is often recommended for its ability to accurately reproduce molecular structure and thermodynamic properties. researchgate.netacs.org All-atom force fields have also been developed and validated for their use in simulating organic molecules like benzene and n-hexane within porous materials. nih.gov Typical simulation time steps are around 1.0 femtosecond (fs), and simulations are often performed using NPT (isothermal-isobaric) and NVT (canonical) ensembles, with NPT considered a more relaxed ensemble for certain systems. mdpi.commdpi.comnih.gov
Quantum Chemical Approaches to Intermolecular Interactions and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and intermolecular interactions within benzene-n-hexane systems.
Density Functional Theory (DFT) Studies of Adsorption Phenomena in Porous Materials
Density Functional Theory (DFT) studies contribute to understanding the short-range interactions between organic solutes, such as benzene and n-hexane, and various host materials, including deep eutectic solvents and porous materials like zeolites. acs.orgnih.govresearchgate.net In the context of ionic liquid extraction, DFT calculations have provided crucial support for the observation that benzene forms stronger interactions with the ionic liquid cation than with the anion. researchgate.net
Furthermore, DFT-based insights are often integrated with MD and Grand Canonical Monte Carlo (GCMC) simulations to investigate the adsorption and diffusion characteristics of n-hexane in porous materials like MFI zeolites. mdpi.comresearchgate.net These studies explore how factors such as the silicon-to-aluminum ratio (SAR) and the presence of different counterions influence adsorption and transport properties. Findings indicate that in H-ZSM-5 models with low SAR (≤50), n-hexane adsorption and diffusion are enhanced due to its preferential distribution within the straight channels and stronger interactions with protons (approximately 24 kcal·mol-1). researchgate.net The presence of alkali metal cations (e.g., Na+ and K+) in zeolites can significantly alter the transport and adsorption behavior of molecules compared to H-ZSM-5. researchgate.net Simulations have also helped identify specific adsorption sites for n-hexane within zeolites, such as T9, T3, T2, T5, and T10. researchgate.net
Table 2: Key Adsorption Sites for n-Hexane in Zeolites (Intended as Interactive Table)
| Adsorption Site | Likelihood |
| T9 | Most Likely |
| T3 | Most Likely |
| T2 | Likely |
| T5 | Likely |
| T10 | Likely |
Energetic Analysis of Intermolecular Interactions in Organic Solvent Mixtures
Computational chemistry methods are extensively employed to analyze the energetic aspects of intermolecular interactions within organic solvent mixtures, including benzene and n-hexane systems. These studies aim to quantify interaction energies, understand energy differences, and identify the types of interactions present. For instance, Density Functional Theory (DFT) methods, such as B3LYP hybrid function/basis set 6-31G, have been used to calculate the interaction energies of various organic solvent mixtures. neliti.comunimed.ac.idresearchgate.netneliti.com
Research has shown that the calculated computational energy for pure benzene is approximately -230.62 KJ/mol, while for pure n-hexane, it is around -235.27 KJ/mol. neliti.comunimed.ac.idresearchgate.netneliti.com When considering mixtures, the interaction energies vary depending on the ratio of the components. For example, studies involving mixtures of hexane with other organic solvents like ethanol (B145695) or methanol (B129727) have shown specific energy values for different ratios. While direct interaction energies for benzene-n-hexane mixtures at varying ratios were not explicitly detailed in the search results, the methodology applied to similar hydrocarbon-containing mixtures highlights the capability of computational methods to elucidate these energetic profiles. neliti.comunimed.ac.idresearchgate.netneliti.com
The stability of such systems is influenced by various interactions, including conventional hydrogen bonding, as well as CH/π, NH/π, and OH/π interactions, depending on the specific components of the mixture. researchgate.net The magnitude of the interaction energy in a mixture does not necessarily correlate directly with the distance between the molecules. neliti.comunimed.ac.idresearchgate.netneliti.com Experimental data on the dependence of surface tensions on adsorption of benzene and n-hexane from the vapor phase have been critically analyzed to obtain two-dimensional second virial coefficients, which indicate that intermolecular forces, including surface field polarization, play a significant role in their physisorbed state. nih.gov
Table 1: Computational Energies of Pure Benzene and n-Hexane
| Compound | Computational Energy (KJ/mol) |
| Benzene | -230.62 |
| n-Hexane | -235.27 |
Computational Screening of Solvents for Benzene-n-Hexane Separation (e.g., COSMO-RS)
The separation of benzene from n-hexane is a critical process in the petrochemical industry, often challenging due to their close boiling points. Computational screening methods, particularly those based on quantum chemical approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents), are widely used to identify efficient solvents for this separation. scientific.netua.ptresearchgate.netmdpi.comacs.org
COSMO-RS allows for the theoretical calculation of the activity coefficient at infinite dilution (γ∞) for benzene and n-hexane in various potential solvents. From these activity coefficients, key performance indicators such as capacity (C∞) and selectivity (S∞) at infinite dilution can be determined. scientific.netua.ptresearchgate.netua.pt A Performance Index (PI), calculated as the product of capacity and selectivity, is then used to compare the effectiveness of different solvents against benchmarking solvents like sulfolane. scientific.netua.ptresearchgate.netua.pt
Studies have demonstrated the screening of numerous ionic liquids (ILs) for the separation of benzene from n-hexane. For example, a study involving 10 imidazolium-based cations and 52 different anions, resulting in 520 possible IL combinations, identified 20 ILs with higher capacity, selectivity, and performance index values than sulfolane, making them promising candidates for separation applications. scientific.netua.ptresearchgate.netua.pt Specific ionic liquids, such as ester-functionalized ionic liquids like [Eamim][NTf2] and [Eamim][SCN], have shown high selectivity for benzene/n-hexane separation, with selectivities reaching 29.55 and 61.44, respectively, at 25 °C in quantum chemical calculations and liquid-liquid extraction experiments. acs.org Deep eutectic solvents (DESs) with aromatic structures have also been screened using COSMO-RS for benzene-cyclohexane separation, demonstrating their potential as green solvent alternatives. mdpi.comd-nb.info
Table 2: Representative Solvent Performance for Benzene/n-Hexane Separation (Illustrative)
| Solvent Type | Selectivity (S∞) | Capacity (C∞) | Performance Index (PI) | Notes |
| Sulfolane | 26.08 | 0.42 | 10.95 | Benchmarking solvent researchgate.net |
| [Eamim][NTf2] | 29.55 | (Data not available) | (Data not available) | Ester-functionalized IL acs.org |
| [Eamim][SCN] | 61.44 | (Data not available) | (Data not available) | Ester-functionalized IL acs.org |
| Selected ILs | > Sulfolane | > Sulfolane | > Sulfolane | 20 out of 520 combinations scientific.netua.ptresearchgate.netua.pt |
| Glycerol-based DES | Up to 462.00 | (Data not available) | (Data not available) | Highest separation factor among DESs d-nb.info |
Investigation of Electron Transfer and Mobility in Hydrocarbon Environments
The investigation of electron transfer (ET) and mobility in hydrocarbon environments, including benzene and n-hexane, is crucial for understanding charge transport phenomena in nonpolar media. Molecular dynamics (MD) simulations are a primary tool for studying intermolecular electron transfer, allowing for the analysis of solvent configurations and their influence on reorganization energy. researchgate.net
Studies on intermolecular electron transfer in nonpolar solvents like n-hexane, often involving solute pairs such as pyrene (B120774) and dimethylaniline, have utilized MD techniques to obtain equilibrium solvent configurations. These investigations have shown that the reorganization energy, a key parameter characterizing the rate constant of ET reactions, can range from 0.03 to 0.11 eV. A significant portion (over 40%) of this reorganization energy can be attributed to the anisotropic polarizability of n-hexane. researchgate.net
Interestingly, the dependence of reorganization energy on the solute pair separation distance has revealed unexpected behavior, with a sharp peak observed at distances where solvent molecules can penetrate the intermediate space between the solute pair. This effect is purely molecular in origin and cannot be fully described by conventional continuum solvent models. researchgate.net Computational schemes, such as the symmetry-adapted cluster-configuration interaction (SAC-CI) method combined with the polarizable continuum model (PCM), are used to study electronic excitation spectra and charge-transfer indices of molecules in solution, including benzene in n-hexane, with results showing reasonable agreement with experimentally estimated dipole moments. aip.orguc.pt Charge transfer interactions in n-hexane solutions containing iodine and aromatic compounds like benzene have also been investigated using ultrasonic, UV-Visible spectroscopic methods, and DFT analysis, confirming the formation of charge transfer complexes and strong solute-solute interactions. researchgate.netscispace.com
Advanced Computational Modeling Techniques
Advanced computational modeling techniques play a pivotal role in unraveling the complexities of benzene-n-hexane systems, enabling researchers to bridge different length and time scales and gain a comprehensive understanding of their behavior.
Application of Kinetic Monte Carlo Methods
Kinetic Monte Carlo (KMC) methods are powerful simulation tools used to study the temporal evolution of systems by stochastically choosing from state-dependent sets of transitions. ustc.edu.cn Unlike thermodynamic Monte Carlo, KMC focuses on tracking the time evolution of a system based on the rates of possible state transitions. ustc.edu.cn KMC models are particularly well-suited for systems where dominant processes include diffusion, adsorption, and desorption, and where atomic vibrations at potential energy minima are not the primary focus. aip.org
In the context of hydrocarbon systems, KMC has been applied to investigate reactive-diffusive transport, such as hydrogen diffusion in co-deposited layers formed from hydrocarbons. mpg.de KMC simulations can handle larger time and spatial scales compared to molecular dynamics (MD) by coarse-graining the system's dynamics and approximating them with effective rate constants. aip.orgfrontiersin.org This allows for the study of processes like crystal growth, surface diffusion, and even equilibrium properties of bulk fluids and vapor-liquid equilibria. researchgate.netresearchgate.net Recent advancements include the development of moving front KMC (MFkMC) algorithms to simulate moving interface systems, such as capillary rise in cavities, by assigning rate equations to interfacial molecules based on local forces. uwaterloo.ca Machine learning is also being integrated with KMC to learn reduced KMC models from MD simulations, enabling extrapolation over larger time scales for complex chemical systems. rsc.org
Multi-scale Modeling Approaches
Multi-scale modeling approaches are essential for studying complex systems like benzene-n-hexane mixtures, as they allow for the integration of different simulation techniques that operate at various length and time scales, from atomistic to macroscopic. ki.siresearchgate.net These approaches combine the detailed atomic insights from methods like molecular dynamics (MD) with the ability to describe larger-scale phenomena. ki.si
For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a prominent multi-scale approach where a specific region of interest (e.g., the reactive site) is treated with high-level quantum mechanics (QM), while the surrounding environment (the bulk solvent, like n-hexane or benzene) is modeled using less computationally intensive molecular mechanics (MM). nih.govnih.govmdpi.comacs.org This allows for an explicit description of electronic structure changes in the QM region while accounting for the influence of the solvent environment. acs.org QM/MM models have been applied to investigate the adsorption and cracking of n-hexane on zeolites, demonstrating their ability to account for long-range electrostatic and van der Waals interactions and provide energy barriers close to experimental data. osti.gov
Beyond QM/MM, multi-scale simulations can involve combining MD with continuum descriptions to study fluid flows in nanomaterials, where MD captures atomistic details at interfaces, and continuum models describe the macro-scale flow field. ki.si The development of averaged solvent embedding potential parameters for multi-scale modeling further enhances the efficiency of polarizable embedding multi-scale simulations, particularly for large and complex chemical systems. uit.no Such integrated approaches are crucial for a comprehensive understanding of the behavior of benzene-n-hexane systems in diverse applications.
Reaction Mechanisms and Catalysis Pertaining to Benzene and N Hexane Transformations
Catalytic Oxidation Kinetics of Benzene (B151609) and n-Hexane Mixtures
The catalytic oxidation of benzene and n-hexane, both individually and in mixtures, has been extensively studied to understand their reaction kinetics and mechanisms. These studies often utilize fixed-bed catalytic reactors to evaluate conversion efficiencies under various conditions uah.esresearchgate.net.
Mechanistic Studies of Deep Catalytic Oxidation
Deep catalytic oxidation involves the complete conversion of hydrocarbons to CO₂ and H₂O. The mechanisms governing these reactions, especially in mixtures, are complex due to competitive adsorption and varying reactivities of the compounds uah.estandfonline.com.
Noble metal catalysts, such as platinum (Pt) and palladium (Pd), are frequently used for the catalytic oxidation of VOCs, particularly aromatic compounds, due to their high activity at relatively low temperatures uah.estandfonline.com. For instance, a commercial Pt on γ-alumina (Pt/γ-Al₂O₃) catalyst has been investigated for the oxidation of benzene, toluene (B28343), and n-hexane uah.esresearchgate.net. Studies show that over platinum catalysts, benzene destruction efficiencies exceeding 90% can be achieved in the temperature range of 180–250 °C tandfonline.com.
Transition metal oxides, including chromium oxide (Cr₂O₃), manganese oxides (MnOₓ), and cobalt oxides (CoOₓ), are also effective catalysts for hydrocarbon oxidation tandfonline.comtandfonline.commdpi.comscielo.br. Cr₂O₃ catalysts have been shown to achieve low-temperature destruction of n-hexane and benzene, with n-hexane generally exhibiting higher catalytic incineration effects compared to benzene, which requires higher temperatures or longer gas retention times for comparable results nih.gov. Cobalt oxide (Co₃O₄) and manganese oxides (MnO₂) are noted as some of the most active single oxides for the total oxidation of hydrocarbons tandfonline.commdpi.com.
The Mars-Van Krevelen (MvK) mechanism is a widely accepted model for describing the oxidation of hydrocarbons over metal oxide catalysts tandfonline.commdpi.com. This mechanism proposes a two-step process:
The hydrocarbon adsorbs on the catalyst surface and reacts with lattice oxygen, leading to its oxidation and the reduction of the catalyst surface.
The reduced catalyst surface is then re-oxidized by gaseous oxygen mdpi.com.
For single compounds, simple Mars-Van Krevelen kinetic expressions have been successfully applied uah.esresearchgate.net. In the case of binary mixtures, a modified Mars-Van Krevelen mechanism, which accounts for the competitive adsorption of hydrocarbons, has been used to model the kinetics uah.esresearchgate.netosti.govosti.govepa.gov. This model has been found to be reasonably successful in predicting the conversion of benzene and n-hexane in their binary mixtures osti.govosti.gov.
Competitive Adsorption and Mutual Inhibition Effects in Mixtures
When benzene and n-hexane are present in a mixture, competitive adsorption phenomena significantly influence their oxidation kinetics. Research indicates that the presence of aromatic compounds like benzene or toluene can inhibit the combustion of n-hexane uah.esresearchgate.netosti.govosti.govmdpi.com. This is often attributed to the stronger affinity of aromatic compounds for the catalyst surface compared to alkanes uah.es.
Conversely, the presence of n-hexane generally does not significantly affect the conversion of benzene or toluene uah.esresearchgate.netmdpi.com. This suggests that aromatic hydrocarbons preferentially adsorb onto the active sites of the catalyst, thereby limiting the adsorption and subsequent oxidation of n-hexane uah.es.
Table 1: Observed Inhibition Effects in Catalytic Oxidation of Benzene and n-Hexane Mixtures| Mixture Components | Effect on Benzene Oxidation | Effect on n-Hexane Oxidation | Catalyst Example | Reference |
| Benzene + n-Hexane | Negligible effect by n-hexane | Inhibited by benzene | Pt/γ-Al₂O₃ | uah.esresearchgate.netmdpi.com |
| Benzene + Toluene | Mutual inhibition | N/A | Pt/γ-Al₂O₃, Ca-doped Mn₃O₄ | uah.esmdpi.com |
Influence of Concentration and Temperature on Conversion Efficiency
Both concentration and temperature play critical roles in the conversion efficiency of benzene and n-hexane during catalytic oxidation.
Concentration: The temperature at which 50% conversion is achieved (T₅₀) for single compounds shows different behaviors with increasing concentration. For benzene, T₅₀ tends to increase as concentration increases. This suggests that at higher concentrations, benzene may compete more effectively with oxygen for active sites, making oxygen surface concentration the limiting factor uah.esresearchgate.net. In contrast, for n-hexane, T₅₀ decreases as concentration increases, implying that at higher hexane (B92381) concentrations, the surface concentration of hexane becomes the limiting factor, leading to higher conversions uah.esresearchgate.net.
Temperature: Increasing the operating temperature of the catalyst bed generally increases the destruction efficiency for both n-hexane and benzene nih.govresearchgate.net. However, the specific temperatures required for high conversion (e.g., >90% or >99%) can vary significantly between compounds and catalysts tandfonline.comnih.gov. For instance, over Cr₂O₃ catalysts, benzene typically requires higher incineration temperatures or longer gas retention times to achieve destruction efficiencies comparable to n-hexane nih.gov.
Table 2: Temperature at 50% Conversion (T₅₀) for Benzene and n-Hexane over Pt/γ-Al₂O₃| Compound | Concentration Trend | T₅₀ Behavior with Increasing Concentration |
| Benzene | Increases | T₅₀ increases |
| n-Hexane | Increases | T₅₀ decreases |
Note: Data based on studies over Pt on γ-alumina catalyst for concentrations up to 4200 ppmV uah.esresearchgate.net.
Dehydroaromatization of n-Hexane to Benzene
Dehydroaromatization is a process that converts n-alkanes, such as n-hexane, into aromatic compounds like benzene, often with the co-production of hydrogen. This reaction is of significant interest for upgrading low-cost alkanes into more valuable aromatics rsc.orgresearchgate.net.
The mechanism of n-hexane dehydroaromatization to benzene typically involves a series of dehydrogenation steps followed by cyclization rsc.orgnih.gov. A common pathway identified begins with the terminal C-H bond activation of n-hexane, leading to the formation of hex-1-ene. Subsequent dehydrogenations yield hexa-1,3-diene (B1595754) and then hexa-1,3,5-triene. The triene then undergoes cyclization to form cyclohexadiene, which is finally dehydrogenated to produce benzene nih.gov.
Catalysts play a crucial role in facilitating this transformation. Transition-metal pincer complexes, such as iridium-PCP-pincer catalysts, have been shown to catalyze the dehydroaromatization of n-hexane to benzene, often utilizing a sacrificial hydrogen acceptor like tert-butylethylene (TBE) nih.govfuture4200.com. The cyclization step, leading to cyclohexadiene formation, has been identified as having the highest Gibbs free energy barrier in some catalytic systems (e.g., 21.7 kcal mol⁻¹ for iridium pincer catalysts) nih.gov.
Other effective catalysts include gallium-embedded HZSM-5 zeolites and metal-free phosphorus-doped activated carbon catalysts rsc.orgresearchgate.netnih.gov. For gallium-embedded HZSM-5, the reaction proceeds via dehydrogenation of hexane to hexa-1,3,5-triene, followed by dehydroaromatization of the triene to benzene rsc.orgnih.gov. The presence of hydrogen can significantly lower the activation barrier, with dihydrido gallium complexes (GaH₂⁺) embedded in HZSM-5 showing a much lower rate-determining step activation barrier (11.1 kcal mol⁻¹) compared to univalent Ga⁺ (76.6 kcal mol⁻¹) rsc.orgnih.gov.
Heteropolyoxometalate catalysts, such as those based on H₃PMo₁₂O₄₀, have also been investigated for the dehydrocyclization of n-hexane to benzene scirp.org. These catalysts can exhibit heterogeneous superacidic catalytic activities. The conversion of n-hexane on such catalysts typically starts above 250 °C, reaching 100% conversion between 350 °C and 400 °C. At lower temperatures (e.g., up to 300 °C), benzene is often the primary product, though its selectivity may decrease with increasing temperature as other products like methane (B114726) become more prominent scirp.org.
Comprehensive Reaction Pathway Elucidation
The conversion of n-hexane to benzene generally proceeds through a series of intermediate steps, including sequential dehydrogenation to unsaturated acyclic hydrocarbons, followed by cyclization and further dehydrogenation to achieve aromaticity. researchgate.netnih.govvaia.comaskfilo.com
The initial step in the aromatization of n-hexane involves the activation of C-H bonds, leading to a sequence of dehydrogenation reactions. This process typically begins with the terminal C-H bond activation of n-hexane, forming hex-1-ene. researchgate.netnih.gov Subsequent dehydrogenations yield hexa-1,3-diene and then hexa-1,3,5-triene. researchgate.netnih.gov The formation of these unsaturated intermediates is crucial for the subsequent cyclization step. nih.govrsc.org
Following the formation of the triene intermediate, cyclization occurs to form a six-membered ring structure, typically cyclohexadiene. researchgate.netnih.gov This cyclization step is often identified as having a significant energy barrier. researchgate.netnih.gov After cyclization, further dehydrogenation of cyclohexadiene leads to the formation of the stable aromatic compound, benzene. researchgate.netnih.govvaia.comaskfilo.com In some catalytic systems, intermediates like methylcyclopentane (B18539) have been observed, though their importance as a primary pathway to benzene can vary depending on the catalyst. ajbasweb.comosti.govresearchgate.net
Various catalysts have been developed to enhance the efficiency and selectivity of n-hexane aromatization:
Gallium-embedded Zeolites (e.g., Ga/HZSM-5, GaH₂/HZSM-5): Gallium-containing zeolites, particularly Ga/HZSM-5, are highly effective for alkane aromatization. nih.govrsc.orgnih.gov Computational studies indicate that the reaction proceeds through two main steps: dehydrogenation of n-hexane to hexa-1,3,5-triene and subsequent dehydroaromatization to benzene. nih.govrsc.org The active species can include univalent Ga⁺ or dihydrido gallium complexes (GaH₂⁺), with the latter showing lower activation barriers for hydrogen abstraction, especially in the presence of hydrogen in the catalytic system. nih.govrsc.org
Phosphorus-doped Carbon (P@AC): Metal-free phosphorus-doped activated carbon catalysts have demonstrated high selectivity for n-hexane dehydroaromatization to benzene. researchgate.netrsc.orgrsc.orgepa.gov The active sites are believed to be weak/medium-strength acidic centers composed of (CO)(C)–P(O)(OH) units, which selectively activate C-H bonds over C-C bonds, minimizing cracking. researchgate.netrsc.orgrsc.orgrsc.org For instance, P@AC-1.68 (1.68 wt% P) achieved 97.5% benzene selectivity with 100% n-hexane conversion. rsc.org
Iridium Complexes (Pincer-ligated Iridium Catalysts): Homogeneous pincer-ligated iridium complexes have been successfully employed for the dehydroaromatization of n-alkanes, including n-hexane, at relatively low temperatures (e.g., 165 °C). nih.govfuture4200.comwashington.edugoogle.comresearchgate.netncl.res.in These catalysts facilitate successive dehydrogenation to linear trienes, which then cyclize to cyclohexadienes and are further dehydrogenated to aromatics. nih.govwashington.edu The use of a sacrificial hydrogen acceptor (e.g., tert-butylethylene, TBE) can compensate for the endergonic nature of initial dehydrogenation steps. nih.govfuture4200.com
Platinum-based Catalysts (e.g., Pt/Al₂O₃, Pt/ZSM-5, Pt/CeO₂): Platinum supported on various materials like alumina (B75360) or zeolites (e.g., ZSM-5, KL) is widely used. ajbasweb.comresearchgate.netacs.orgugr.esresearchgate.netescholarship.org Pt/Al₂O₃ catalysts show high activity, with the process being favored at higher temperatures. ajbasweb.com Single-site platinum catalysts on CeO₂ support (Pt₁/CeO₂) exhibit high selectivity for dehydrocyclization and aromatization by promoting the adsorption of ring intermediate products and inhibiting cracking reactions due to the absence of multiple adjacent Pt active sites. escholarship.org
The activation energy barriers for n-hexane aromatization vary significantly depending on the catalyst system.
Table 1: Activation Energies for n-Hexane Aromatization over Acidic Catalysts najah.eduscirp.org
| Catalyst System | Activation Energy (kJ/mol) |
| H₃PMo₁₂O₄₀ | 95.2 |
| H(NH₄)₆PMo₁₁NiO₄₀ | 83.2 |
| H(NH₄)₆PMo₁₁CoO₄₀ | 63.8 |
| H(NH₄)₆PMo₁₁MnO₄₀ | 43.0 |
| KFe₀.₁PMo₁₂O₄₀ | 83.2 |
| (TBA)₇PW₁₁O₃₉ | 52.7 |
For gallium-embedded HZSM-5 catalysts, the rate-determining step and its activation energy depend on the specific gallium species:
For univalent Ga⁺ embedded in HZSM-5, the first step of hexane dehydrogenation is considered the rate-determining step, requiring a high activation energy of 76.6 kcal·mol⁻¹ (approximately 320.5 kJ·mol⁻¹). nih.govrsc.org
In contrast, for GaH₂⁺ embedded in HZSM-5, the second hydrogen abstraction from n-hexane is the rate-determining step, with a much lower activation barrier of 11.1 kcal·mol⁻¹ (approximately 46.4 kJ·mol⁻¹). nih.govrsc.org This suggests that GaH₂⁺ is a more active species. nih.govrsc.org
For Pt/Al₂O₃ catalysts, activation energies of 15.92 kcal/mol (66.6 kJ/mol) in helium and 19.5 kcal/mol (81.6 kJ/mol) in helium-hydrogen mixture have been reported, indicating a first-order kinetics. ajbasweb.comresearchgate.net
Generally, the initial activation of alkanes, particularly the C-H bond activation to form adsorbed olefin species, is often the rate-determining step. rsc.org The cyclization step, such as the formation of cyclohexa-1,3-diene from the pincer-bound triene, can also exhibit the highest Gibbs free energy barrier (e.g., 21.7 kcal·mol⁻¹ or 90.8 kJ·mol⁻¹ for iridium pincer catalysts). researchgate.netnih.gov
Catalytic Selectivity for Benzene Production
Catalytic selectivity towards benzene production is heavily influenced by the catalyst composition and reaction conditions. najah.eduscirp.org
Catalyst Type: Different catalysts exhibit varying selectivities. For instance, phosphorus-doped activated carbon catalysts can achieve very high benzene selectivity (up to 97%) with complete n-hexane conversion. researchgate.netrsc.orgrsc.org Pt/KL zeolites are known for high benzene selectivity in n-hexane aromatization. researchgate.net Single-site Pt₁/CeO₂ catalysts show high selectivity for both dehydrocyclization and aromatization (above 86% at 350 °C) by inhibiting cracking reactions. escholarship.org
Temperature: At lower temperatures (e.g., up to 300 °C with H₃PMo₁₂O₄₀), benzene can be the unique or major product. scirp.org However, increasing temperature often leads to higher conversion but can decrease benzene selectivity, favoring the production of methane and other cracked products, especially above 400 °C. acs.orgnajah.eduscirp.orge3s-conferences.orgtandfonline.com
Table 2: Influence of Carrier Gas on n-Hexane Aromatization (Example with Heteropolyoxometalates) scirp.org
| Carrier Gas | Effect on Overall Conversion | Effect on Benzene Selectivity |
| H₂ | Higher | Lower |
| N₂ | Lower | Higher |
Influence of Process Parameters (e.g., Temperature, Carrier Gas, Retention Time)
Process parameters play a critical role in optimizing the aromatization of n-hexane.
Temperature: Increasing the reaction temperature generally leads to higher n-hexane conversion. ajbasweb.comacs.orgnajah.eduscirp.orge3s-conferences.org However, there is an optimal temperature range for benzene selectivity. Temperatures above 400 °C can lead to a decrease in benzene selectivity and an increase in methane and other cracked products due to thermodynamic factors and catalyst decomposition. acs.orgnajah.eduscirp.org The dehydrocyclization of n-hexane to benzene is strongly endothermic, so higher temperatures improve the extent of conversion to aromatics. ajbasweb.com
Retention Time (Contact Time): Longer retention times or contact times generally lead to increased n-hexane conversion. ajbasweb.comacs.orgnajah.eduscirp.org The yield of benzene also shows a noticeable dependency on contact time, with higher contact times enhancing benzene yield. ajbasweb.com However, excessively long retention times might also lead to catalyst deactivation due to coke formation. nih.gov
Benzene Formation during n-Hexane Combustion and Pyrolysis
The formation of benzene during the high-temperature processes of n-hexane combustion and pyrolysis is a complex area of study, crucial for understanding pollutant formation in engines and industrial reactors. This process is influenced by factors such as fuel molecular structure, temperature, and stoichiometry dlr.de.
Experimental investigations into benzene formation from n-hexane often utilize high-temperature flow reactors to mimic combustion and pyrolysis conditions. These reactors allow for precise control over temperature, pressure, and residence time, enabling detailed speciation of reactants, intermediates, and products dlr.deresearchgate.netchalmers.se. Studies typically employ analytical techniques such as gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) to identify and quantify the various species formed universityofgalway.ie.
In flow reactor experiments, the reaction kinetics of n-alkanes like n-hexane have been investigated across temperature ranges, for instance, from 750 K to 1200 K, and at different equivalence ratios dlr.de. These studies aim to measure major combustion products, intermediates like olefins and oxygenates, and soot precursors such as benzene dlr.de. At temperatures below 1200 K, the cracking of hydrocarbons in flow reactors leads to the formation of acetylene (B1199291), which can then polymerize to larger hydrocarbons, including benzene dlr.de.
The pathways leading to benzene formation from n-hexane are highly dependent on the temperature regime. At higher flame temperatures, typically above 1400 K, the recombination of propargyl radicals (C₃H₃) is a dominant pathway for benzene ring formation dlr.deresearchgate.net. The self-recombination of propargyl radicals can directly produce benzene or proceed via intermediates like phenyl or fulvene (B1219640) dlr.de.
However, at lower to intermediate temperatures (e.g., below 1200 K), the benzene formation mechanism shifts, with C2 + C4 reaction routes becoming more dominant dlr.deresearchgate.net. Specific reactions contributing to benzene formation in this regime include the reactions of butadienyl radicals (C₄H₅, both n-C₄H₅ and i-C₄H₅) with C₂ hydrocarbons such as acetylene (C₂H₂) and ethylene (B1197577) (C₂H₄) dlr.deresearchgate.netacs.org. For example, reactions like i-C₄H₅ + C₂H₄ → C₆H₆ + H + H₂ and i-C₄H₅ + C₂H₂ → C₆H₆ + H are significant contributors to benzene formation at these temperatures, with their relative importance influenced by the formation of C₂H₄ and C₂H₂ dlr.deresearchgate.net. Acetylene itself can polymerize through a molecular channel (2C₂H₂ → C₄H₄) and further react with vinyl-acetylene (C₄H₄ + C₂H₂ → C₆H₆) to form benzene dlr.de.
The accurate prediction of benzene formation requires robust chemical kinetic models. Reaction mechanisms are databases of elementary reactions that describe the transformation of fuel to products and pollutants dlr.de. These models are developed systematically and validated iteratively against experimental data, including ignition delay times, laminar flame speeds, and speciation data obtained from flow reactors and flames dlr.deuniversityofgalway.iemaxapress.com.
The molecular structure of the fuel significantly influences benzene formation dlr.de. Studies comparing the pyrolysis of different hexane isomers (e.g., n-hexane, 2-methylpentane, 3-methylpentane, and 2,3-dimethylbutane) have shown a pronounced fuel isomeric effect on the concentrations of pyrolysis products, including benzene maxapress.commaxapress.com. Among the four hexane isomers, n-hexane pyrolysis typically produces the lowest concentration of benzene, while 2,3-dimethylbutane (B166060) yields the highest maxapress.commaxapress.com. This can be attributed to the molecular structure of 2,3-dimethylbutane, which has four methyl (CH₃) groups, and its ability to produce the propargyl radical, a known precursor to benzene, more abundantly maxapress.commaxapress.com.
The temperature regime also plays a critical role. As discussed, propargyl recombination dominates benzene formation at higher flame temperatures (above ~1400 K), whereas at lower flame temperatures (below 1200 K), the C2 + C4 reaction routes through smaller hydrocarbon species become the primary pathway dlr.deresearchgate.net. Understanding these structural and temperature effects is vital for developing fuel design strategies and for minimizing soot formation dlr.deengrxiv.org.
Table 1: Relative Benzene Concentration from Pyrolysis of Hexane Isomers at 1 atm
| Hexane Isomer | Temperature (K) | Relative Benzene Concentration |
| n-hexane | 1075 | Lowest |
| 2-methylpentane | 1075 | Higher than n-hexane |
| 3-methylpentane | 1050 | Higher than n-hexane |
| 2,3-dimethylbutane | 1050 | Highest |
Note: Data derived qualitatively from experimental observations of maximum mole fractions maxapress.commaxapress.com.
Advanced Analytical Methodologies for Benzene and N Hexane Characterization
Chromatographic Separations and Mass Spectrometry for Mixture Analysis
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography
Headspace Solid-Phase Microextraction (HS-SPME) combined with Gas Chromatography (GC) is a widely utilized and effective technique for the analysis of volatile organic compounds (VOCs) such as benzene (B151609) and n-hexane. This method involves the partitioning of analytes from a sample matrix into the headspace, followed by their adsorption onto a coated fiber. The concentrated analytes are then thermally desorbed into the GC system for separation and detection scielo.br. HS-SPME is particularly advantageous for complex matrices due to its solvent-free nature and efficient mass transfer for volatile and semi-volatile compounds scielo.brbioline.org.br.
Different fiber coatings are employed to optimize the extraction efficiency for specific analytes. For the simultaneous analysis of benzene, toluene (B28343), and n-hexane in biological fluids like urine and blood, carboxen/polydimethylsiloxane (B3030410) (CAR-PDMS) and polydimethylsiloxane (PDMS) fibers have been successfully used researchgate.netscielo.brscienceopen.com. CAR-PDMS fibers generally offer lower detection limits for these solvents scielo.br.
Research Findings and Applications:
Biomonitoring: A simple and sensitive HS-SPME/GC-FID method was developed for the biomonitoring of occupational exposure to toluene, benzene, and n-hexane in blood and urine samples. While toluene was frequently detected in blood samples from glue workers (16.0-55.2 µg L⁻¹ using CAR-PDMS fibers), n-hexane was detected in only two blood samples (33.0 and 41.3 µg L⁻¹), and benzene was not detected in any blood or urine samples in that specific study researchgate.netscienceopen.com.
Environmental Analysis: HS-SPME-GC/MS has been applied to analyze VOCs in various environmental matrices. For instance, in water samples, dynamic headspace analysis combined with capillary GC has reported limits of detection (LODs) of 0.5 µg/L (0.05 µg/L with MSD) for benzene and 0.030 µg/L for n-hexane mdpi.com.
Food Analysis: The technique has also been used for analyzing volatile components in food products, such as honey, where benzene and n-hexane were among the detected VOCs. Optimized HS conditions, including incubation time and temperature, are crucial for maximizing sensitivity mdpi.com.
Material Emissions: HS-SPME-GC/MS is a reliable method for detecting and identifying VOC emissions from materials, including historic plastic and rubber. For such analyses, fibers like DVB/CAR/PDMS or CAR/PDMS are commonly used ucl.ac.uk.
Table 1: Representative HS-SPME-GC Parameters and Detection Limits for Benzene and n-Hexane
| Analyte | Matrix | Fiber Type | Detector | LOD (µg/L or µg/mL) | Reference |
| Benzene | Water | Not specified | GC | 0.5 | mdpi.com |
| Benzene | Water | Not specified | MSD | 0.05 | mdpi.com |
| Benzene | Water | HS-SPME | Not specified | 0.04 | mdpi.com |
| n-Hexane | Water | Not specified | GC | 0.030 | mdpi.com |
| Benzene | Urine/Blood | CAR-PDMS | GC-FID | 2 (urine), 2 (blood) | scielo.br |
| n-Hexane | Urine/Blood | CAR-PDMS | GC-FID | 10 (urine), 10 (blood) | scielo.br |
Note: LOD values for urine/blood are approximate based on reported linear ranges and LOQ values scielo.br. MSD refers to Mass Spectrometry Detector.
Development and Validation of Sensitive and Specific Analytical Methods
The development and validation of analytical methods for benzene and n-hexane are essential to ensure their reliability, accuracy, and suitability for intended applications. Validation typically involves assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision (repeatability and intermediate precision), and accuracy researchgate.netirjmets.com. Gas chromatography, often coupled with various detectors like Flame Ionization Detection (FID), Photoionization Detection (PID), or Mass Spectrometry (MS), is the primary technique for these analyses nih.govosha.govnih.gov.
Key Aspects of Method Development and Validation:
Specificity: Ensures that the method accurately measures the target analyte without interference from other components in the sample matrix irjmets.com.
Linearity: Demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range scielo.brresearchgate.netirjmets.com. For benzene, linearity has been established with correlation coefficients (r²) typically ≥ 0.999 irjmets.com.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For benzene, LODs as low as 0.25 µg/mL and LOQs of 0.5 µg/mL have been reported in cosmetics using GC-HS-MS/MS irjmets.com. In water samples, LODs for benzene can be as low as 0.05 µg/L with MS detection mdpi.com. For n-hexane, LODs of 0.030 µg/L in water have been achieved mdpi.com.
Precision: Assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Relative Standard Deviation (RSD) is a common measure of precision, with values typically not exceeding 6% for analytes like benzene and n-hexane in some GC applications mdpi.com.
Accuracy: Evaluates the closeness of agreement between the test result and the accepted reference value. Recoveries for benzene in spiked cosmetic samples have been found within the range of 70% to 130% for LOQ levels and 80% to 120% for other levels irjmets.com.
Robustness: Demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters bibliotekanauki.pl.
Table 2: Validation Parameters for Benzene Analytical Methods
| Parameter | Value / Range | Method / Matrix | Reference |
| Linearity (r²) | ≥ 0.999 | GC-HS-MS/MS for benzene in cosmetics | irjmets.com |
| LOD | 0.25 µg/mL | GC-HS-MS/MS for benzene in cosmetics | irjmets.com |
| LOQ | 0.5 µg/mL | GC-HS-MS/MS for benzene in cosmetics | irjmets.com |
| Precision (% RSD) | 0.01% (retention time), 0.37% (peak area) | System precision for benzene | irjmets.com |
| 3.57% (method precision), 1.01% (intermediate precision) | Benzene in spiked matrix (0.5 µg/mL) | irjmets.com | |
| Accuracy (Recovery) | 70-130% (LOQ level), 80-120% (other levels) | Benzene in spiked cosmetic samples | irjmets.com |
| LOD (aqueous samples) | 0.5 µg/L (GC), 0.05 µg/L (MSD) | Dynamic HSA with capillary GC for benzene | mdpi.com |
| RSD (aqueous samples) | ≤ 6% | Dynamic HSA with capillary GC for benzene and n-hexane | mdpi.com |
Solvent Extraction Methodologies for Analytical Purposes
Solvent extraction is a fundamental sample preparation technique used to isolate and concentrate benzene and n-hexane from various matrices before chromatographic analysis. The choice of solvent is crucial and depends on the polarity of the target analytes and the sample matrix env.go.jp.
Common Solvent Extraction Approaches:
Liquid-Liquid Extraction (LLE): This method involves the partitioning of analytes between two immiscible liquid phases. For non-polar compounds like n-hexane, non-polar solvents such as n-hexane itself are suitable for extraction env.go.jp. For aromatic compounds like benzene, solvents like benzene or dichloromethane (B109758) have been used env.go.jpnih.gov. However, the use of carcinogenic solvents like benzene and dichloromethane in LLE is increasingly being avoided due to safety concerns env.go.jp.
Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs): Recent advancements include the use of deep eutectic solvents (DESs) and ionic liquids (ILs) as environmentally friendly alternatives for the extraction of benzene from n-hexane mixtures. These solvents offer high selectivity and distribution ratios, making them effective for separating aromatic compounds from aliphatic ones acs.orgd-nb.infomdpi.comresearchgate.net. For instance, certain DESs (e.g., choline (B1196258) chloride with glycerol) have shown high separation factors (up to 462.00) for benzene from n-hexane d-nb.info. Ionic liquids like [Eamim][SCN] have demonstrated selectivities up to 61.44 for benzene over n-hexane acs.org.
Soxhlet Extraction: This is a classic method for extracting organic compounds from solid samples. It involves continuous extraction with a refluxing solvent. For n-hexane extractable material (HEM), which can include non-volatile hydrocarbons, vegetable oils, and fats, n-hexane is employed as the extraction solvent epa.gov. Soxhlet extraction can be a time-consuming process, often requiring 24 hours for complete extraction lcms.cz.
Accelerated Solvent Extraction (ASE): ASE is a modern technique that uses elevated temperature and pressure to achieve rapid and efficient extraction of analytes from solid and semi-solid matrices. n-Hexane is a common solvent used in ASE for extracting non-polar compounds. This method offers advantages such as reduced solvent consumption and shorter extraction times compared to traditional methods like Soxhlet extraction thermofisher.comlcms.cz. For example, ASE with n-hexane can be used for the extraction of n-hexane extractable material (HEM) from sludges, sediments, and solid samples epa.govthermofisher.com.
Table 3: Comparison of Solvent Extraction Methods for Benzene and n-Hexane
| Method | Principle | Solvents Used (Examples) | Advantages | Disadvantages / Considerations | Reference |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquid phases | n-Hexane, Dichloromethane, DESs, ILs | Simple, versatile, can be highly selective (with DES/ILs) | Use of hazardous solvents (benzene, DCM) is a concern; solvent interference env.go.jpnih.govacs.orgd-nb.info | env.go.jpnih.govacs.orgd-nb.infonih.gov |
| Soxhlet Extraction | Continuous refluxing solvent extraction from solids | n-Hexane, Benzene, Dichloromethane | Efficient for solid samples, thorough extraction | Time-consuming (e.g., 24 hours), large solvent volume env.go.jpepa.govlcms.cz | env.go.jpepa.govlcms.cz |
| Accelerated Solvent Extraction (ASE) | Elevated temperature and pressure extraction | n-Hexane | Rapid, reduced solvent consumption, automated | Requires specialized equipment | thermofisher.comlcms.cz |
Detailed Research Findings on Solvent Extraction:
Ionic Liquids for Benzene/n-Hexane Separation: Studies have investigated the use of ester-functionalized ionic liquids (ILs) for the selective separation of benzene from n-hexane mixtures. Quantum chemical calculations indicate stronger interactions between ILs and benzene compared to n-hexane. Liquid-liquid extraction experiments demonstrated significant selectivity, with [Eamim][SCN] achieving a selectivity of 61.44 at 25 °C acs.org.
Deep Eutectic Solvents for Aromatic Extraction: Deep eutectic solvents (DESs) prepared from choline chloride with hydrogen bond donors like ethylene (B1197577) glycol or glycerol (B35011) have been evaluated for extracting benzene from n-hexane. Glycerol-based DESs showed the highest separation factors, making them highly suitable for this separation d-nb.info.
Solvent Selection for VOCs: For semi-volatile compounds in water, volatile solvents such as n-hexane, benzene, diethyl ether, ethyl acetate, and dichloromethane are commonly used. n-Hexane is effective for non-polar aliphatic hydrocarbons, while benzene is suitable for aromatic compounds. Dichloromethane offers high extraction efficiency across a range of polarities env.go.jp.
HEM Determination: Method 9071, an EPA-approved method, quantifies n-hexane extractable material (HEM) in solid samples using Soxhlet extraction with n-hexane. This method is suitable for relatively non-volatile hydrocarbons, vegetable oils, animal fats, waxes, and greases epa.gov.
Intermolecular Interactions and Solvation Phenomena in Benzene N Hexane Systems
Characterization of Solute-Solvent Interactions and Solvation Shell Structures
The miscibility of benzene (B151609) and n-hexane is governed by the principle of "like dissolves like." Both molecules are nonpolar, and their intermolecular interactions are dominated by London dispersion forces. mdpi.com n-Hexane, a linear alkane, interacts solely through these weak, transient dipole-induced dipole forces. Benzene, while also nonpolar, possesses a cloud of delocalized π-electrons above and below its planar ring structure. These π-electrons enhance its polarizability, leading to stronger dispersion-type interactions compared to those in aliphatic compounds like hexane (B92381). mdpi.com
When mixed, the interactions between benzene and n-hexane molecules (solute-solvent) are generally weaker than the average of the interactions between benzene-benzene and hexane-hexane molecules (solute-solute and solvent-solvent). The disruption of the relatively stronger π-π stacking interactions between benzene molecules to accommodate n-hexane molecules is not fully compensated by the new, weaker benzene-hexane dispersion forces. This energetic imbalance results in a positive deviation from Raoult's law, indicating that the components have a higher tendency to escape into the vapor phase than in an ideal solution.
The solvation shell of a benzene molecule within n-hexane consists of the surrounding hexane molecules. Due to the non-specific and weak nature of the dispersion forces, the structure of this solvation shell is not rigidly defined but rather a dynamic arrangement of solvent molecules around the solute. researchgate.net The primary interaction involves the aliphatic chains of n-hexane orienting themselves around the benzene ring.
Investigation of Molecular Anisotropy in Solution Environments
A key feature of the benzene molecule is its significant magnetic anisotropy. youtube.com When placed in an external magnetic field, as in Nuclear Magnetic Resonance (NMR) spectroscopy, the delocalized π-electrons of the benzene ring circulate, creating a "ring current." researchgate.net This induced current generates its own secondary magnetic field.
The direction of this induced field opposes the external applied field in the region directly above and below the plane of the ring, creating a shielded (high-field) zone. Conversely, in the plane of the ring and outside of it, the induced field reinforces the external field, creating a deshielded (low-field) zone. youtube.comyoutube.com This phenomenon is known as diamagnetic anisotropy.
In a solution environment with n-hexane, this intrinsic property of benzene persists. The protons attached to the benzene ring lie in the deshielding region, which is why they exhibit a characteristic downfield chemical shift in an NMR spectrum. youtube.com The nonpolar n-hexane solvent acts as a relatively inert matrix, allowing the anisotropic effects of the benzene solute to be observed. While solvent effects can cause minor shifts in NMR spectra, the fundamental anisotropic character of benzene remains a dominant feature in the solution.
Study of Thermophysical Properties of Binary Mixtures and Related Thermodynamic Excess Properties
The deviation of the benzene-n-hexane system from ideal behavior is quantitatively captured by its thermophysical properties and the derived thermodynamic excess properties. umb.eduresearchgate.net Experimental measurements of properties like density (ρ) and speed of sound (u) across the entire composition range at various temperatures allow for the calculation of excess molar volume (VE) and excess isentropic compressibility (κSE). umb.edu
These excess properties are defined as the difference between the actual property of the mixture and the value that would be expected for an ideal solution at the same temperature, pressure, and composition.
Excess Molar Volume (VE)
Excess Isentropic Compressibility (κSE)
The excess isentropic compressibility for benzene-n-hexane mixtures is also positive. This indicates that the mixture is more compressible than an ideal mixture. This finding is consistent with the positive excess molar volumes and weaker intermolecular interactions. A greater free volume and weaker cohesive forces between the molecules allow the mixture to be compressed more easily. umb.edu
The study of these properties provides crucial insights into the structural effects and molecular interactions within the mixture. umb.edu The magnitude of these excess properties varies with composition and temperature, offering a detailed picture of the system's non-ideality. The data are often fitted to polynomial equations, such as the Redlich-Kister equation, to quantify the composition dependence and determine binary interaction parameters. researchgate.net
Table 1: Representative Data for Excess Molar Volume (VE) of Benzene (x₁) + n-Hexane (x₂) Binary Mixtures at 298.15 K
| Mole Fraction Benzene (x₁) | VE (cm³·mol⁻¹) |
|---|---|
| 0.1 | 0.215 |
| 0.2 | 0.380 |
| 0.3 | 0.495 |
| 0.4 | 0.560 |
| 0.5 | 0.585 |
| 0.6 | 0.560 |
| 0.7 | 0.485 |
| 0.8 | 0.360 |
| 0.9 | 0.195 |
Table 2: Representative Data for Excess Isentropic Compressibility (κSE) of Benzene (x₁) + n-Hexane (x₂) Binary Mixtures at 298.15 K
| Mole Fraction Benzene (x₁) | κSE (TPa⁻¹) |
|---|---|
| 0.1 | 10.2 |
| 0.2 | 18.5 |
| 0.3 | 24.8 |
| 0.4 | 28.6 |
| 0.5 | 30.1 |
| 0.6 | 28.8 |
| 0.7 | 25.1 |
| 0.8 | 18.9 |
| 0.9 | 10.5 |
Photochemistry of Benzene in the Context of N Hexane or Similar Hydrocarbons
Photophysical Processes: Excitation and Deexcitation Dynamics
The photophysical journey of a benzene (B151609) molecule in a hydrocarbon solvent begins with the absorption of ultraviolet (UV) radiation. Benzene's aromatic π-electron system is responsible for its characteristic absorption in the UV region, with a prominent absorption band around 254 nm. sciencepublishinggroup.comphotochemcad.com In contrast, simple alkanes like n-hexane, which only possess σ-bonds, are transparent in this region of the electromagnetic spectrum. quora.com
Upon absorbing a photon, benzene is promoted from its aromatic ground state (S₀) to an electronically excited singlet state, typically the first excited singlet state (S₁, ¹B₂ᵤ). nih.govsemanticscholar.org According to Baird's rule, this excited state is considered antiaromatic, a stark contrast to its highly stable aromatic ground state. rsc.orgdiva-portal.org This excited-state antiaromaticity is a major driving force for the subsequent deexcitation processes and photochemical reactions. acs.orgrsc.org Once in the S₁ state, the molecule must dissipate its excess energy through several competing pathways:
Fluorescence: The molecule can return directly to the ground state by emitting a photon. This radiative process is known as fluorescence. In non-polar solvents like n-hexane, the fluorescence spectrum of benzene retains significant vibrational fine structure, similar to its vapor-phase spectrum, due to minimal environmental perturbation. core.ac.uk
Internal Conversion (IC): This is a non-radiative pathway where the molecule transitions from a higher energy electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀) without emitting light. The energy is dissipated as heat through molecular vibrations. researchgate.netunl.eduubbcluj.ro
Intersystem Crossing (ISC): The excited molecule can undergo a non-radiative transition to a state of different spin multiplicity. For benzene, this typically involves conversion from the S₁ state to the first triplet state (T₁, ³B₁ᵤ). rsc.orgubbcluj.ro Like the S₁ state, the T₁ state is also antiaromatic and possesses a longer lifetime, making it a key intermediate in certain photochemical reactions. rsc.org
These deexcitation pathways occur in competition with the chemical transformations discussed in the following section. The efficiency of each process is quantified by its quantum yield.
| Photophysical Property | Value in Hexane (B92381) | Description |
|---|---|---|
| Absorption Maximum (λabs) | ~255 nm | Wavelength of maximum UV light absorption to reach the S₁ state. photochemcad.com |
| Fluorescence Maximum (λfl) | ~278 nm | Wavelength of maximum fluorescence emission from the S₁ state. |
| Fluorescence Quantum Yield (ΦF) | 0.04 | The fraction of excited molecules that return to the ground state via fluorescence. |
| Intersystem Crossing Quantum Yield (ΦISC) | 0.25 | The fraction of S₁ state molecules that convert to the T₁ triplet state. |
Photoinitiated Reactions and Mechanistic Understanding
When photophysical deexcitation is not immediate, the energy absorbed by benzene can induce chemical transformations, leading to the formation of several valence isomers. These photoisomerization reactions represent pathways for the excited, antiaromatic benzene molecule to rearrange into more strained, but non-aromatic, structures. acs.orgrsc.org In inert hydrocarbon solvents, irradiation of benzene, typically at 254 nm, yields a mixture of key products. wikipedia.org
The primary photoisomers of benzene include:
Benzvalene (B14751766): This tricyclic isomer is a significant product of benzene photolysis. wikipedia.orgyoutube.com It is a highly strained and unstable molecule that can thermally revert to benzene or undergo further photochemical reactions. wikipedia.orglookchem.com The mechanism of its formation is believed to involve rearrangements from the S₁ state of benzene.
Dewar Benzene (Bicyclo[2.2.0]hexa-2,5-diene): This isomer is formed in lower yields upon irradiation of benzene. wikipedia.org Its structure contains a highly strained cyclobutane (B1203170) ring.
Fulvene (B1219640): This exocyclic isomer is another major product that can be formed from the photoisomerization of benzene. lookchem.comyoutube.com Mechanistic proposals suggest its formation can proceed through a biradical intermediate following a 1,3-bond formation in the excited benzene ring. youtube.com
These reactions are generally reversible, either thermally or photochemically, and exist in a photo-stationary equilibrium. For instance, benzvalene can be photochemically converted back to benzene with a high quantum yield. lookchem.com The mechanisms for these transformations are complex and are understood to proceed through biradical intermediates and concerted pericyclic pathways originating from the excited state. wikipedia.orgyoutube.com
| Reaction | Excitation Wavelength (nm) | Quantum Yield (Φ) | Notes |
|---|---|---|---|
| Benzvalene → Benzene | 254 | 0.72 ± 0.10 | Quantum yield for the photochemical formation of benzene from benzvalene in the vapor phase. lookchem.com |
| Benzvalene → Benzene | 240 | 0.68 ± 0.08 | Quantum yield for the photochemical formation of benzene from benzvalene in the vapor phase. lookchem.com |
| Benzene → Benzvalene | 254 | ~0.02 | Approximate quantum yield for benzvalene formation in hydrocarbon solution. |
| Benzene → Fulvene | 254 | ~0.01 | Approximate quantum yield for fulvene formation in hydrocarbon solution. |
Synthesis of Complex Molecular Scaffolds via Benzene Photoreactions (e.g., Bicyclo[3.1.0]hexene Derivatives)
The photochemical reactions of benzene and its derivatives are powerful tools in synthetic organic chemistry, enabling the construction of complex, three-dimensional molecular scaffolds from simple, planar aromatic precursors in a single step. acs.orgpublish.csiro.auresearchgate.net These transformations build molecular complexity rapidly by converting sp²-hybridized carbons into sp³ centers, creating multiple new stereocenters and ring systems. researchgate.net
A prominent application is the photocycloaddition of benzene with alkenes . This reaction can proceed through several distinct modes, primarily the ortho and meta pathways: nih.govpublish.csiro.au
ortho [2+2] Photocycloaddition: This pathway results in the formation of bicyclo[4.2.0]octa-2,4-diene derivatives. It is often observed when the reaction proceeds via the triplet excited state or when the benzene ring bears electron-withdrawing substituents. publish.csiro.au
meta [2+3] Photocycloaddition: This is a widely utilized reaction that generates tricyclic products. The accepted mechanism involves the formation of an exciplex between the excited singlet state of benzene and the ground-state alkene. nih.gov The intramolecular version of this reaction has been frequently applied as a key step in the total synthesis of complex natural products. publish.csiro.auresearchgate.net
Another important synthetic application is the formation of bicyclo[3.1.0]hexene derivatives . While the highest-yielding preparations of these compounds often involve the photoinitiated nucleophilic addition of solvents like methanol (B129727) in the presence of acid, the fundamental photochemical step is the rearrangement of the benzene ring. nih.govrsc.orgdiva-portal.org The proposed mechanism involves the initial photoisomerization of benzene to benzvalene. acs.orgdiva-portal.org In the presence of acid, benzvalene is protonated, and the resulting carbocation is trapped by a nucleophile to yield the final bicyclo[3.1.0]hexene product. nih.govdiva-portal.org This process transforms a simple aromatic starting material into a complex, three-dimensional scaffold in a single photochemical step, highlighting the synthetic potential of harnessing benzene's unique photoreactivity. acs.orgresearchgate.net
Q & A
Q. What analytical techniques are recommended for quantifying benzene and hexane in environmental samples, and how do they address matrix complexity?
Gas chromatography-mass spectrometry (GC-MS) with static headspace extraction (HS-GC/MS) is validated for detecting benzene and hexane in complex matrices like seawater or air. Key parameters include optimizing equilibration time, temperature, and salt concentration to enhance volatile compound recovery. For example, HS-GC/MS achieves detection limits of 0.1–0.5 µg/L for benzene derivatives in seawater . EPA Method 8061 further recommends using internal standards like benzyl benzoate in hexane to improve accuracy in phthalate analysis .
Q. How do intermolecular interactions between benzene and hexane influence their mixture behavior and boiling points?
Benzene exhibits a higher boiling point (80°C) than hexane (69°C) due to stronger π-π interactions in its aromatic structure compared to van der Waals forces in hexane. Experimental studies show that adding 10% hexane to benzene lowers the boiling point by ~30°C due to reduced cohesive energy density, while benzene’s impact on hexane’s boiling point is negligible. This deviation is quantified using boiling-point curves and volumetric expansion data .
Q. What safety protocols are critical when handling benzene and hexane in laboratory settings?
OSHA mandates engineering controls (e.g., fume hoods) and airborne concentration monitoring if exposure exceeds 1 ppm (benzene) or 50 ppm (hexane). Protocols include using certified respirators, emergency showers, and segregated storage for contaminated clothing. Medical surveillance for hematological effects (benzene) or neurotoxicity (hexane) is advised, though no specific diagnostic tests exist .
Advanced Research Questions
Q. How can thermodynamic models reconcile discrepancies in mutual solubility data for benzene-hexane-water systems at high temperatures?
The Redlich-Kwong equation of state, modified for polar-nonpolar interactions, effectively correlates water solubility in hydrocarbons (e.g., 482 K data for benzene-hexane mixtures). Henry’s constants derived from high-temperature (300–482 K) mutual solubility experiments show <5% deviation from model predictions when incorporating three-phase critical endpoints and pressure effects .
Q. What experimental design considerations are essential for validating vapor-liquid equilibrium (VLE) data in benzene-hexane mixtures?
Thermodynamic consistency tests, such as the area test or point-to-point method, must be applied to VLE datasets. For example, deviations >5% in Gibbs excess energy calculations indicate unreliable data. Pressure-controlled reactors with in-line GC analysis are recommended to minimize azeotrope formation artifacts .
Q. How do catalytic reaction pathways for converting hexane to benzene compare in efficiency and byproduct formation?
Platinum-based catalytic reforming at 500°C and 40 atm achieves ~70% benzene yield from hexane, with toluene and xylenes as primary byproducts. In contrast, chromium oxide-catalyzed pyrolysis at 600°C produces benzene with higher coke formation (15–20% yield loss). Characterization via GC-MS and Raman spectroscopy is critical to optimize catalyst lifetime and selectivity .
Q. What strategies resolve contradictions in environmental health studies detecting trace benzene-hexane levels in indoor air?
Confounding factors like variable particulate matter concentrations near leak sites require multivariate regression models. For example, Porter Ranch studies combined indoor dust swab sampling (GC-MS detection) with outdoor PM2.5 monitoring to isolate benzene-hexane sources. Health risk assessments should integrate toxicokinetic models to estimate cumulative exposure thresholds .
Methodological Resources
- Solubility Studies : Use high-pressure autoclaves with sapphire windows for real-time phase behavior observation .
- Catalytic Reforming : In-situ FTIR spectroscopy tracks intermediate species (e.g., cyclohexane) during hexane-to-benzene conversion .
- Environmental Sampling : Deploy passive air samplers with Tenax® TA sorbents for long-term benzene-hexane monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
